molecular formula C14H19N3O3 B5714242 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide

Cat. No. B5714242
M. Wt: 277.32 g/mol
InChI Key: PJFZSTVTOAARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide is not fully understood. However, it has been suggested that this compound may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide has various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. It has also been shown to decrease the levels of cortisol, a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its pharmacological properties.

Future Directions

There are several future directions for the study of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide. One direction is to further investigate its mechanism of action and optimize its pharmacological properties. Another direction is to study its potential use in the treatment of various disorders such as anxiety, depression, and schizophrenia. Additionally, it may be useful to study the effects of this compound on other neurotransmitter systems and to investigate its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide involves the reaction of 1,3-benzodioxole-5-methanol with piperazine and acetic anhydride. This reaction produces the desired compound, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide has been studied for its potential use in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various disorders such as anxiety, depression, and schizophrenia. In medicinal chemistry, it has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-14(18)9-17-5-3-16(4-6-17)8-11-1-2-12-13(7-11)20-10-19-12/h1-2,7H,3-6,8-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFZSTVTOAARPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-acetamide

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